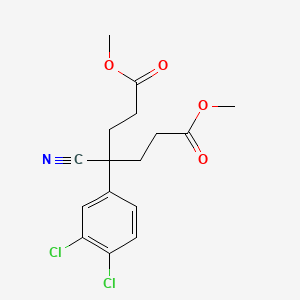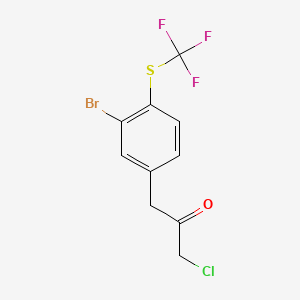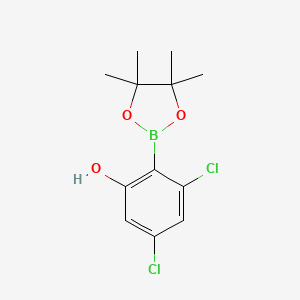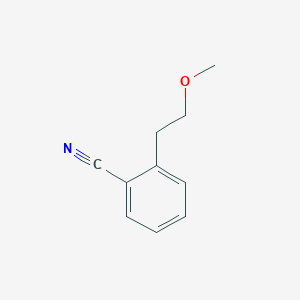![molecular formula C14H6Br2S4 B14058642 2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene typically involves the Stille coupling reaction. This reaction uses thieno[3,2-b]thiophene as the starting material, which is then reacted with dibromo compounds to form the desired product. The reaction conditions often include the use of palladium catalysts and an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki or Stille coupling to form larger conjugated systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: Common solvents include toluene and tetrahydrofuran (THF).
Major Products
Applications De Recherche Scientifique
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Its unique electronic properties make it suitable for use in the fabrication of advanced materials with specific electronic characteristics.
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which 2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved are related to its ability to facilitate electron and hole transport in semiconducting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene): A polymeric version with similar electronic properties.
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene: Another thiophene derivative used in similar applications.
Uniqueness
2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is unique due to its specific bromine substitutions, which allow for further functionalization and coupling reactions. This makes it a versatile building block for the synthesis of more complex organic molecules and materials.
Propriétés
Formule moléculaire |
C14H6Br2S4 |
|---|---|
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C14H6Br2S4/c15-7-1-3-17-13(7)11-5-9-10(19-11)6-12(20-9)14-8(16)2-4-18-14/h1-6H |
Clé InChI |
ZZSFLBPACKOHKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)C2=CC3=C(S2)C=C(S3)C4=C(C=CS4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl] 1-O-ethyl benzene-1,4-dicarboxylate](/img/structure/B14058565.png)












![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
